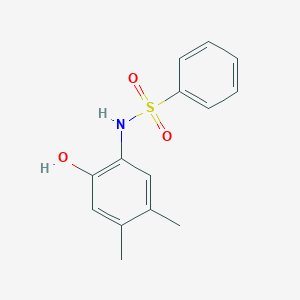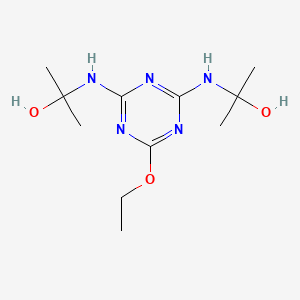
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine typically involves the reaction of cyanuric chloride with ethanol and isopropanolamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethoxy and monoisopropanolamino groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy and monoisopropanolamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar aprotic solvents with the addition of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of ethoxy and monoisopropanolamino groups can influence its binding affinity and specificity towards these targets, thereby affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-4,6-dihydroxypyrimidine: A compound with similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Ethoxy-4,6-difluoropyrimidine:
Uniqueness
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine is unique due to the presence of both ethoxy and monoisopropanolamino groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
63979-39-5 |
|---|---|
Formule moléculaire |
C11H21N5O3 |
Poids moléculaire |
271.32 g/mol |
Nom IUPAC |
2-[[4-ethoxy-6-(2-hydroxypropan-2-ylamino)-1,3,5-triazin-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C11H21N5O3/c1-6-19-9-13-7(15-10(2,3)17)12-8(14-9)16-11(4,5)18/h17-18H,6H2,1-5H3,(H2,12,13,14,15,16) |
Clé InChI |
ATCMIRSRKVLMPP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC(=N1)NC(C)(C)O)NC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


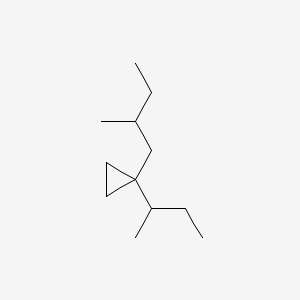
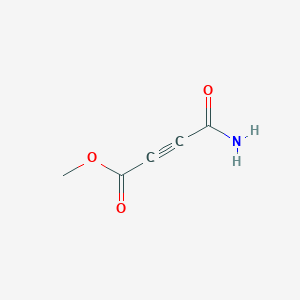
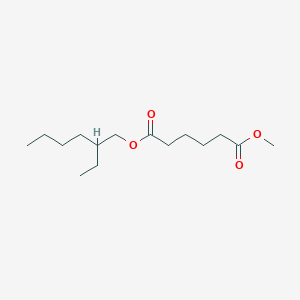
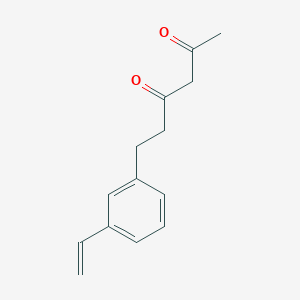
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
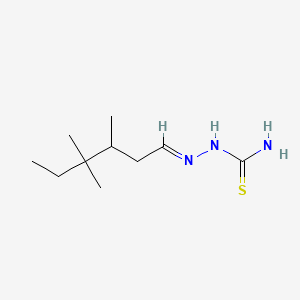
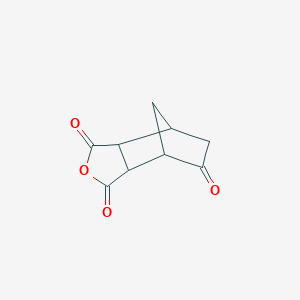


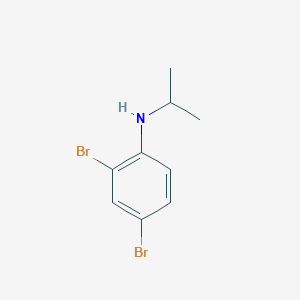

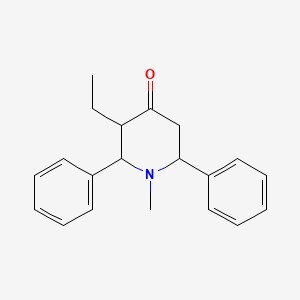
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
